

In Vitro Characterization of BAY 38-7271: A Technical Guide

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Compound of Interest

Compound Name: BAY 38-7271

CAS No.: 212188-60-8

Cat. No.: B1667812

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Introduction

BAY 38-7271 is a potent and selective cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).^{[1][2]} Developed by Bayer AG, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its potential therapeutic application in conditions such as traumatic brain injury and cerebral ischemia.^{[1][3]} This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of **BAY 38-7271**, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols are provided to enable replication and further investigation of its properties.

Core Data Summary

The in vitro characteristics of **BAY 38-7271** have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Receptor Binding Affinity of BAY 38-7271

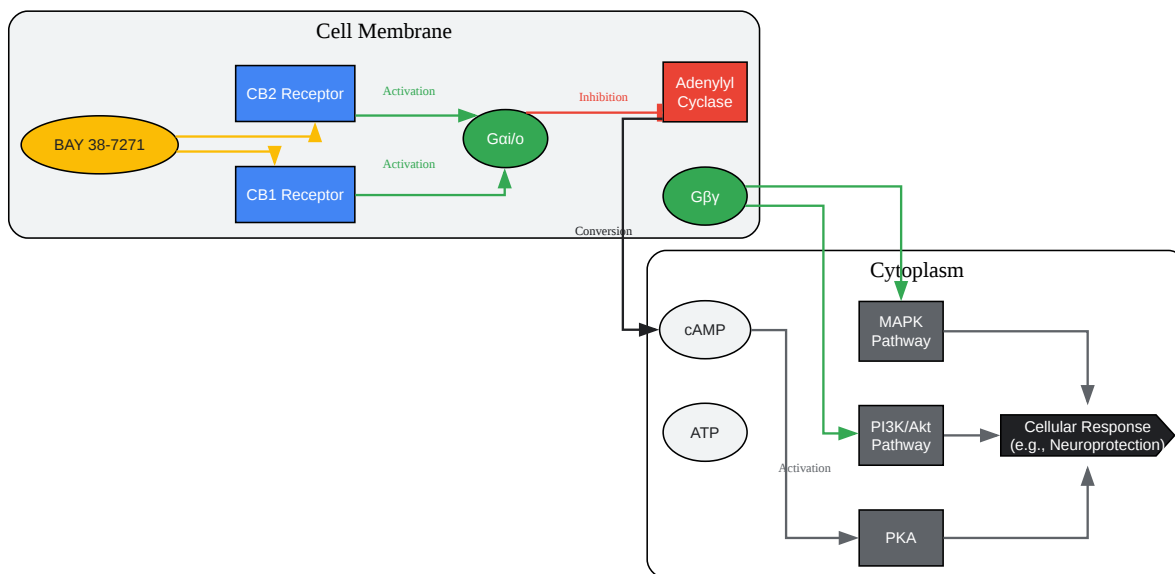
| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
|------------------|------------------|---------------|-------------|-----------|
| Human CB1 | Recombinant | [3H]CP 55,940 | 2.91 | [1] |
| Human CB2 | Recombinant | [3H]CP 55,940 | 4.24 | [1] |
| Rat Brain CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |
| Human Cortex CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |

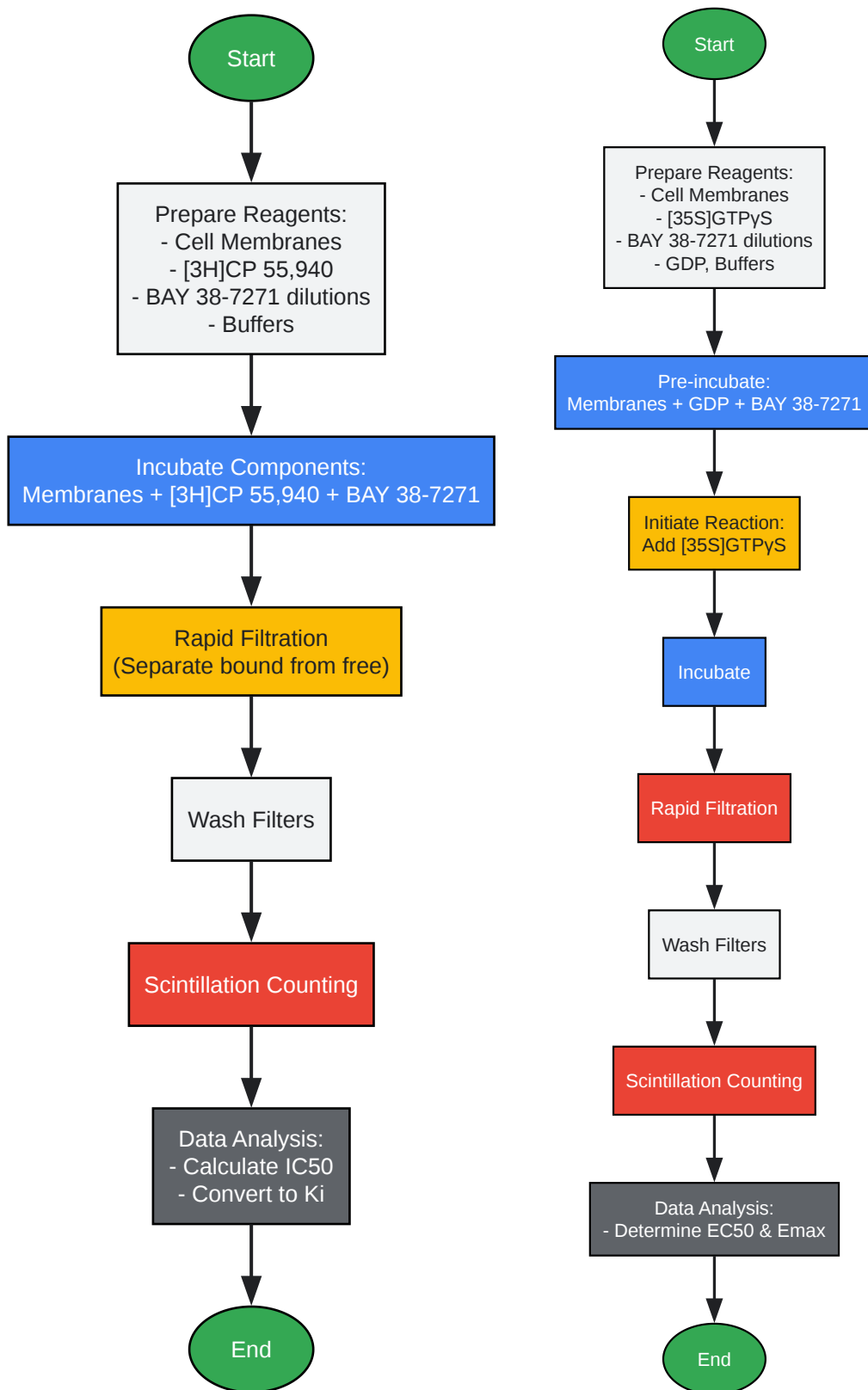
Table 2: Functional Activity of BAY 38-7271

| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
|--------------------|----------|---------------|------------------|--------------|-----------|
| [35S]GTPyS Binding | CB1 | Not Specified | Agonist Activity | Full Agonist | [1] |
| [35S]GTPyS Binding | CB2 | Not Specified | Agonist Activity | Full Agonist | [1] |
| Adenylyl Cyclase | CB1/CB2 | Not Specified | cAMP levels | Inhibition | |

Signaling Pathways

BAY 38-7271 exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling mechanism involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.





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